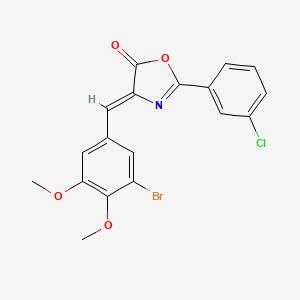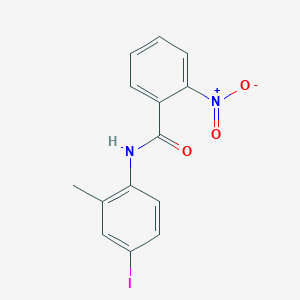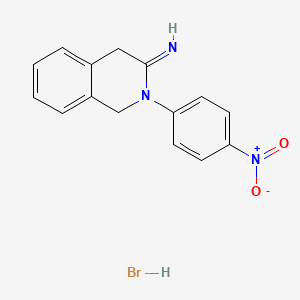
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that belongs to the class of oxazolone derivatives. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用机制
The mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of histone deacetylase, which plays a critical role in the regulation of gene expression. It has also been reported to interact with the GABA-A receptor, which is involved in the modulation of neurotransmitter signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, such as the PI3K/Akt and MAPK pathways. It has also been reported to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity. In animal studies, it has been shown to possess anticonvulsant and analgesic properties.
实验室实验的优点和局限性
One of the main advantages of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is its versatility in terms of its potential applications in various scientific research areas. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. It is also relatively unstable and can degrade over time, which can affect its biological activity.
未来方向
There are several future directions for the research on 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of new derivatives with improved efficacy and safety profiles. Another direction is the investigation of its potential use as a diagnostic tool for various diseases, such as cancer and infectious diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecular targets.
合成方法
The synthesis of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is a multi-step process that involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 3-chlorophenylacetic acid followed by cyclization with urea. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or ethanol. The final product is obtained after purification and characterization by various spectroscopic techniques, such as NMR and IR.
科学研究应用
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one has shown potential applications in various scientific research areas. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an anti-inflammatory, analgesic, and anticonvulsant agent. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, it has been explored for its potential use as a fluorescent probe and as a building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO4/c1-23-15-8-10(6-13(19)16(15)24-2)7-14-18(22)25-17(21-14)11-4-3-5-12(20)9-11/h3-9H,1-2H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZMFPUSIDRWNZ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056213.png)
![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)

![2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6056295.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)

![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)